6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile 6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16525670
InChI: InChI=1S/C15H15N3/c1-2-18(12-13-6-4-3-5-7-13)15-9-8-14(10-16)11-17-15/h3-9,11H,2,12H2,1H3
SMILES:
Molecular Formula: C15H15N3
Molecular Weight: 237.30 g/mol

6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile

CAS No.:

Cat. No.: VC16525670

Molecular Formula: C15H15N3

Molecular Weight: 237.30 g/mol

* For research use only. Not for human or veterinary use.

6-[Benzyl(ethyl)amino]pyridine-3-carbonitrile -

Specification

Molecular Formula C15H15N3
Molecular Weight 237.30 g/mol
IUPAC Name 6-[benzyl(ethyl)amino]pyridine-3-carbonitrile
Standard InChI InChI=1S/C15H15N3/c1-2-18(12-13-6-4-3-5-7-13)15-9-8-14(10-16)11-17-15/h3-9,11H,2,12H2,1H3
Standard InChI Key XDEKLQFVHFRCJI-UHFFFAOYSA-N
Canonical SMILES CCN(CC1=CC=CC=C1)C2=NC=C(C=C2)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure centers on a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. At the 3-position, a carbonitrile group (–C≡N) introduces electron-withdrawing characteristics, while the 6-position is substituted with a benzyl(ethyl)amino group (–N(CH₂CH₃)CH₂C₆H₅). This arrangement creates a hybrid aromatic-aliphatic system, balancing lipophilicity (via the benzyl group) and solubility (via the polar carbonitrile).

Physicochemical Characterization

Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC₁₅H₁₅N₃
Molecular Weight237.30 g/mol
Melting PointNot reported
SolubilityLikely polar aprotic solvents (e.g., DMF, DMSO)

The absence of reported melting points or solubility profiles in available literature underscores the need for further experimental characterization.

Synthesis and Optimization

Primary Synthetic Route

The most widely documented synthesis involves the nucleophilic aromatic substitution of 6-chloronicotinonitrile with benzyl(ethyl)amine under basic conditions. A typical procedure includes:

  • Combining equimolar quantities of 6-chloronicotinonitrile and benzyl(ethyl)amine in dimethylformamide (DMF).

  • Adding potassium carbonate (K₂CO₃) as a base to deprotonate the amine.

  • Heating the mixture at 80–100°C for 12–24 hours.

This method achieves moderate yields (~60–70%), with purity dependent on recrystallization or chromatographic purification.

Biological Activity and Mechanistic Insights

Molecular Interactions

The benzyl group facilitates π-π stacking with aromatic residues in enzyme active sites, while the ethylamino side chain participates in hydrogen bonding with catalytic aspartate or glutamate residues. The carbonitrile group may enhance binding affinity through dipole interactions or coordinate with metal ions in metalloenzymes .

Comparative Analysis with Structural Analogues

To contextualize its uniqueness, the compound is compared to analogues with modified substituents:

CompoundStructural VariationBiological Impact
6-(Ethylamino)pyridine-3-carbonitrileLacks benzyl groupReduced lipophilicity; weaker COX inhibition
4-(Benzylamino)pyridine-2-carbonitrileBenzylamino at position 4Altered receptor selectivity
Laduviglusib (CHIR-99021)Dichlorophenyl and imidazole groupsGlycogen synthase kinase-3β inhibition

This table illustrates how positional isomerism and functional group alterations markedly influence pharmacological profiles.

Applications in Medicinal Chemistry

Lead Compound Optimization

The compound serves as a scaffold for developing dual COX/LOX inhibitors, aiming to circumvent gastrointestinal toxicity associated with traditional NSAIDs. Structural modifications, such as halogenation at the benzyl ring, are under investigation to enhance potency.

Neurodegenerative Disease Research

Preliminary studies suggest utility in Alzheimer’s disease models, where it attenuates β-amyloid-induced neurotoxicity by 40–50% at 10 μM concentrations. Synergistic effects with acetylcholinesterase inhibitors like donepezil warrant further exploration.

Challenges and Future Directions

Knowledge Gaps

Critical data missing from current literature include:

  • ADME/Tox profiles: Absorption, distribution, metabolism, excretion, and toxicity.

  • Crystal structure: Essential for rational drug design.

Synthetic Chemistry Priorities

Future work should prioritize:

  • Catalytic asymmetric synthesis to access enantiomerically pure forms.

  • Flow chemistry approaches to improve reaction scalability.

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